molecular formula C8H8ClN3 B1454892 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine CAS No. 1086397-63-8

2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B1454892
CAS No.: 1086397-63-8
M. Wt: 181.62 g/mol
InChI Key: DFGYJWVECSFNLI-UHFFFAOYSA-N
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Description

2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS 1086397-63-8) is a nitrogen-containing heterocyclic compound with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . This reagent features a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a 4,5-dihydro-1H-imidazol-2-yl group, making it a valuable synthon in medicinal and organic chemistry . The compound's structural architecture, particularly the dihydroimidazole ring, is associated with significant biological activity, as imidazoline derivatives are known to exhibit antihypertensive, antidepressant, and anti-inflammatory properties . The predicted collision cross section for the protonated molecular ion [M+H]+ is 135.8 Ų, a key parameter for mass spectrometric analysis and identification . In research settings, this compound serves as a key intermediate in nucleophilic substitution reactions for constructing more complex molecular frameworks . Its structural resemblance to purines and other biologically relevant heterocycles makes it a compound of interest for investigating cellular pathways and developing new therapeutic agents . Attention: This product is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGYJWVECSFNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 2-chloropyridine Derivatives

The primary synthetic approach involves nucleophilic aromatic substitution (S_NAr) on a 2-chloropyridine derivative. The chlorine atom at the 2-position is displaced by a nucleophile containing the imidazoline moiety or its precursor.

  • Example: Reaction of 2-chloro-4,5-dihydro-1H-imidazole derivatives with 2-mercaptopyridine or related nucleophiles in dichloromethane or other solvents at room temperature leads to the formation of 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine derivatives in high yields and short reaction times (hours instead of days).

  • The reaction mechanism involves the nucleophilic sulfur or nitrogen atom attacking the electrophilic carbon bearing the chlorine on the pyridine ring, facilitated by the electron-withdrawing nature of the pyridine nitrogen.

One-Pot Tandem Reactions Involving S_NAr, Reduction, and Cyclization

A more advanced method for constructing imidazo[4,5-b]pyridine scaffolds, closely related to the target compound, utilizes a one-pot tandem process combining nucleophilic aromatic substitution, reduction, and heterocyclization.

  • Starting from 2-chloro-3-nitropyridine, the S_NAr reaction with primary amines in a water-isopropanol mixture at 80 °C for 2 hours forms N-substituted intermediates.

  • Subsequent reduction with zinc dust and hydrochloric acid converts nitro groups to diamines.

  • Finally, condensation with aldehydes under heating promotes cyclization to yield substituted imidazo[4,5-b]pyridines, which are analogs of this compound derivatives.

  • This method avoids toxic Pd or Cu catalysts, uses relatively mild conditions, and allows for diversity-oriented synthesis with good to excellent yields (up to 90%).

Experimental Details and Reaction Conditions

Step Reagents & Conditions Outcome Yield (%) Notes
1. Nucleophilic substitution 2-chloro-4,5-dihydro-1H-imidazole + 2-mercaptopyridine in dichloromethane, room temp, few hours Formation of this compound hydrochloride salt High (not specified) Reaction completes quickly; product precipitates directly
2. One-pot tandem synthesis 2-chloro-3-nitropyridine + primary amine in H2O-IPA (1:1), 80 °C, 2 h; then Zn dust + conc. HCl, 80 °C, 45 min; then aldehydes, 85 °C, 10 h Formation of substituted imidazo[4,5-b]pyridines Up to 90% Avoids Pd/Cu catalysts; mild, clean process
3. Crystallization and purification Column chromatography with ethyl acetate/hexane Pure compounds - Spectroscopic characterization confirms structure

Mechanistic Insights

  • The nucleophilic substitution step is driven by the electron-deficient pyridine ring, allowing the nucleophile to displace the chlorine atom effectively.

  • In the tandem process, the reduction step converts nitro groups to diamines, which then undergo condensation with aldehydes to form imine intermediates.

  • Cyclization proceeds via nucleophilic attack of the amino group on the imine carbon, forming the imidazoline ring, followed by aromatization to yield the final product.

Spectroscopic and Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic chemical shifts confirm the presence of aromatic protons, imidazoline ring protons, and substitution patterns.

  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound derivatives confirm successful synthesis.

  • IR Spectroscopy: Bands corresponding to NH stretching, C=N, and aromatic C-H vibrations support structural assignment.

  • Elemental Analysis: Matches calculated values for C, H, N, and other elements, confirming purity.

Summary Table of Key Preparation Methods

Method Starting Materials Conditions Catalysts Advantages Limitations
Nucleophilic substitution 2-chloro-4,5-dihydro-1H-imidazole + 2-mercaptopyridine Room temp, DCM, few hours None High yield, mild, fast Limited to certain nucleophiles
One-pot tandem S_NAr-reduction-cyclization 2-chloro-3-nitropyridine + amines + aldehydes 80–85 °C, aqueous IPA, Zn/HCl reduction None (Zn as reductant) Catalyst-free, diverse substituents, high yield Longer reaction time (up to 10 h)
Pd/Cu-catalyzed amidation (literature) 2-halo-3-acylaminopyridines + amines High temp, organic solvents Pd or Cu catalysts Regioselective, well-studied Toxic catalysts, costly ligands, harsh conditions

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazoles with different oxidation states.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different imidazole derivatives with varying oxidation states.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine has been studied for its potential as a therapeutic agent. Its derivatives exhibit activity against various diseases, including:

  • Antimicrobial Activity : Research indicates that this compound and its analogs can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics.
  • Anticancer Properties : Some studies suggest that derivatives of this compound may play a role in cancer treatment by inducing apoptosis in cancer cells.

Agricultural Chemistry

The compound has applications in the development of agrochemicals. Its structural features allow it to act as:

  • Insecticides : Similar compounds have been utilized as insecticides due to their neurotoxic effects on pests.
  • Herbicides : The ability to inhibit specific enzymes in plants makes it a candidate for herbicide development.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli

Case Study 2: Anticancer Research

In a recent investigation, researchers explored the anticancer potential of this compound against various cancer cell lines. The findings showed that the compound induced cell cycle arrest and apoptosis in breast cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF712Apoptosis via caspase activation
MDA-MB-23115Inhibition of PI3K/Akt signaling pathway

Mechanism of Action

The mechanism of action of 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the activity of neurotransmitters and other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Ring

a. 2-(4,5-Dihydro-1H-Imidazol-2-yl)Pyridine (CAS 7471-05-8)

  • Structure : Pyridine with a 4,5-dihydroimidazol-2-yl group at the 2-position; lacks the chlorine substituent.
  • Molecular Weight : 147.18 g/mol .
  • The imidazoline ring enables hydrogen bonding via NH groups, influencing solubility and crystal packing .
  • Applications : Used as a ligand in coordination chemistry and as a precursor for bioactive molecules .

b. 2-Chloro-4-(1H-Imidazol-1-yl)Pyridine (CAS 1209458-15-0)

  • Structure : Chlorine at the 2-position and aromatic imidazole at the 4-position.
  • Key Difference : The fully aromatic imidazole lacks NH groups, reducing hydrogen-bonding capacity compared to the dihydroimidazolyl analog. This may lower solubility in polar solvents .
  • Reactivity : The chlorine substituent facilitates further functionalization, similar to the target compound .
Nature of the Imidazole/Imidazoline Moiety

a. Tizanidine (5-Chloro-N-(4,5-Dihydro-1H-Imidazol-2-yl)-2,1,3-Benzothiadiazol-4-Amine)

  • Structure : Combines a benzothiadiazole core with a dihydroimidazolyl group.
  • Comparison : The benzothiadiazole core introduces distinct electronic properties, but the dihydroimidazolyl group shares hydrogen-bonding capabilities with the target compound .

b. N-[4-(1-Methyl-1H-Imidazol-2-yl)-2,4′-Bipyridin-2′-yl]Benzene-1,4-Diamine

  • Structure : Bipyridine system with a methyl-substituted aromatic imidazole.
  • Synthesis : Prepared via SNAr, demonstrating the utility of chlorine as a leaving group in imidazole-functionalized pyridines .
Structural Analogues with Additional Functional Groups

a. 4-[4,5-Bis(Pyridin-2-yl)-1H-Imidazol-2-yl]Phenol Monohydrate

  • Structure: Phenol-substituted imidazole with dual pyridyl groups.
  • Crystal Packing: Hydrogen bonding via phenolic OH and imidazole NH groups stabilizes the lattice, a feature relevant to the target compound’s solid-state behavior .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine C₈H₈ClN₃ 181.62 Cl at C2; dihydroimidazolyl at C4 Potential pharmacological agent
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine C₈H₉N₃ 147.18 Dihydroimidazolyl at C2 Ligand in coordination chemistry
2-Chloro-4-(1H-imidazol-1-yl)pyridine C₈H₅ClN₄ 194.61 Cl at C2; aromatic imidazole at C4 Intermediate in organic synthesis
Tizanidine C₉H₈ClN₅S 253.71 Benzothiadiazole; dihydroimidazolyl Muscle relaxant
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine C₂₀H₁₈N₆ 342.40 Methylimidazole; bipyridine Fluorescent applications

Key Research Findings

  • Synthetic Flexibility : Chlorine at the pyridine 2-position enables efficient SNAr reactions for introducing amines or other nucleophiles .
  • Hydrogen Bonding : The dihydroimidazolyl NH groups enhance solubility in polar solvents and influence crystal packing, critical for pharmaceutical formulation .
  • Biological Activity : Imidazoline derivatives exhibit diverse pharmacological profiles; the chlorine substituent may modulate target selectivity and metabolic stability .

Biological Activity

Overview

2-Chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This structural composition endows the compound with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its potential applications range from enzyme inhibition to the development of new therapeutic agents.

Target Interactions

The biological activity of this compound is largely attributed to its interactions with various biological targets, particularly enzymes and receptors. The imidazole moiety is known for its role in catalysis and as a proton donor/acceptor in biochemical reactions. This compound can influence key signaling pathways, including:

  • MAPK Pathway : Crucial for cell proliferation and differentiation.
  • PI3K/Akt Pathway : Involved in cell survival and metabolism.

These interactions suggest that the compound may modulate cellular responses through diverse mechanisms.

The compound demonstrates significant biochemical properties, including:

  • Enzyme Interaction : It has been reported to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Depending on the isoform, it may act as either an inhibitor or an activator.
  • Cellular Effects : Studies indicate that it can alter cellular signaling pathways, impacting processes such as apoptosis and cell growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, compounds derived from imidazole structures have shown promising results against various cancer cell lines:

CompoundCancer TypeIC50 (µM)Reference
This compoundLung Cancer10
This compoundBreast Cancer15

These findings suggest that this compound could be developed further as an anticancer agent.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that it exhibits activity against several bacterial strains:

PathogenActivityMIC (mg/mL)Reference
Staphylococcus aureusModerate0.025
Escherichia coliModerate0.020

These results indicate its potential as a lead compound in antibiotic development.

Case Study 1: Anticancer Efficacy

In a study examining the effects of various imidazole derivatives on cancer cells, this compound was found to significantly inhibit the growth of lung cancer cells with an IC50 value of approximately 10 µM. This study underscores the potential for further exploration of this compound in anticancer therapies .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's interaction with cytochrome P450 enzymes. It was observed that at certain concentrations, this compound inhibited specific isoforms involved in drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine and related derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions using ethylenediamine derivatives. For example, diarylpyridines with imidazolyl groups are synthesized by reacting cyanopyridine precursors with ethylenediamine hydrochloride under reflux conditions. Purification involves recrystallization or column chromatography, with yields ranging from 34% to 47% depending on substituent positions . Nickel-catalyzed cyclization of amido-nitriles is another scalable method, enabling functional group tolerance (e.g., arylhalides) under mild conditions .

Q. How is the molecular structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation are analyzed using diffractometers (e.g., Bruker SMART APEXII). Structural parameters (e.g., orthorhombic space group Pbca, unit cell dimensions a = 10.0057 Å, b = 7.9828 Å, c = 17.6199 Å) are refined using SHELX software. Hydrogen bonding networks and disorder (e.g., 50:50 occupancy in chlorobenzene rings) are resolved with iterative refinement cycles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3200 cm⁻¹, C=N imidazole vibrations at ~1600 cm⁻¹).
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., pyridine protons at δ 8.2–8.5 ppm) and imidazoline NH signals (δ 3.0–4.0 ppm).
  • Elemental Analysis : Validates purity (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystalline phases?

  • Methodological Answer : Graph set analysis (e.g., R₂²(8) motifs) reveals directional N–H⋯N and C–H⋯Cl interactions. For instance, intramolecular (exocyclic amine)N–H⋯N(imine) bonds stabilize planar conformations, while intermolecular bonds form helical chains along the b-axis. These interactions are visualized using Mercury software and quantified via Hirshfeld surface analysis .

Q. What strategies resolve crystallographic disorder in derivatives of this compound?

  • Methodological Answer : Partial occupancy refinement in SHELXL is used for disordered groups (e.g., chlorophenyl rings). Constraints (e.g., SIMU, DELU) maintain geometric rationality. Multi-component models validated against residual density maps (R < 0.08) ensure accuracy. Temperature factors and occupancy ratios are adjusted iteratively .

Q. How can computational methods predict the pharmacological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like mGluR5. Pharmacophore models prioritize substituents enhancing affinity (e.g., chloro for hydrophobic pockets). MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories. In vitro validation follows via radioligand displacement assays (IC₅₀ values) .

Q. What experimental approaches validate the anti-inflammatory or neuroactive potential of this compound?

  • Methodological Answer :

  • In Vitro : TNF-α inhibition in LPS-stimulated macrophages (ELISA) or glutamate release assays in neuronal cultures.
  • In Vivo : Rodent models (e.g., carrageenan-induced paw edema) with dose-response curves (1–50 mg/kg).
  • Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing Cl with F) optimizes bioavailability and target selectivity .

Data Contradiction and Optimization

Q. How are discrepancies in synthetic yields or purity addressed across different batches?

  • Methodological Answer : Batch-to-batch variability is minimized by standardizing reaction conditions (e.g., inert atmosphere, controlled humidity). HPLC-MS identifies impurities (e.g., unreacted precursors), while optimizing stoichiometry (e.g., 1.2:1 ethylenediamine:cyanopyridine ratio) improves yields. Design of Experiments (DoE) models isolate critical factors (e.g., temperature, solvent polarity) .

Q. What metrics validate the accuracy of crystallographic refinements for disordered structures?

  • Methodological Answer : The R factor (< 0.08), weighted wR (< 0.22), and goodness-of-fit (GOF ≈ 1.0) are primary metrics. Difference Fourier maps must show residual density < 0.5 eÅ⁻³. Cross-validation with independent datasets (e.g., R-free) ensures model robustness .

Methodological Tools and Software

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXS for solution) .
  • Molecular Modeling : Gaussian (DFT calculations), PyMOL (visualization) .
  • Pharmacology : GraphPad Prism (dose-response analysis), GROMACS (MD simulations) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine

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